3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester
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Overview
Description
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester is a complex organic compound that features both pyridine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of Pyridine and Indole Moieties: The final step involves coupling the pyridine and indole moieties through a series of reactions, such as Friedel-Crafts acylation, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing high-throughput techniques and catalysts to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield pyridine-2-carboxaldehyde derivatives, while reduction may yield pyridine-2-methanol derivatives.
Scientific Research Applications
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid: Lacks the methyl ester group, which may affect its solubility and reactivity.
2-(Hydroxy-pyridin-3-yl-methyl)-1H-indole-3-carboxylic acid methyl ester: Similar structure but with different substitution patterns on the pyridine and indole rings.
Uniqueness
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of pyridine and indole moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[hydroxy(pyridin-2-yl)methyl]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)14-13(10-6-2-3-7-11(10)18-14)15(19)12-8-4-5-9-17-12/h2-9,15,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMGLXDHNOCPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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